N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclohexene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxypiperidine, phenylacetic acid derivatives, and cyclohex-3-enecarboxylic acid.
Step-by-Step Synthesis:
Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (e.g., nitrogen or argon) to prevent moisture-sensitive reactions.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide would involve:
Optimization of Reaction Conditions: Scaling up the reactions while optimizing temperature, pressure, and solvent use to maximize yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylacetic acid moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents) under acidic or basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: Used as a probe to study the function of piperidine-containing compounds in biological systems.
Pharmacology: Evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide involves:
Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors.
Pathways Involved: The compound modulates neurotransmitter release and reuptake, influencing neuronal signaling pathways. This modulation can lead to therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.
N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-2-enecarboxamide: Similar structure but with a different position of the double bond in the cyclohexene ring.
Uniqueness
Structural Features: The presence of the cyclohex-3-enecarboxamide moiety provides unique conformational flexibility and potential for specific receptor interactions.
Reactivity: The compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug design.
This detailed overview should provide a comprehensive understanding of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)cyclohex-3-enecarboxamide, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-18-10-12-22(13-11-18)19(24)14-15-6-8-17(9-7-15)21-20(25)16-4-2-1-3-5-16/h1-2,6-9,16,18,23H,3-5,10-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDAUZSNTBCHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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